2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide
Description
Properties
IUPAC Name |
2-phenoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-18(28-20-10-6-3-7-11-20)21(25)22-12-17-29(26,27)24-15-13-23(14-16-24)19-8-4-2-5-9-19/h2-11,18H,12-17H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVONDYDWYZQZOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of 4-phenylpiperazine with a sulfonyl chloride derivative, followed by the introduction of the phenoxy group through nucleophilic substitution reactions. The final step often involves the coupling of the intermediate with propanamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group and phenoxy moiety are susceptible to oxidative transformations:
Key Finding : Oxidation of the phenoxy group produces bioactive quinones, while sulfonamide oxidation yields sulfonic acids with potential pharmacological applications .
Reduction Reactions
The amide and sulfonamide groups undergo selective reduction:
Key Finding : LiAlH₄ selectively reduces the amide group without affecting the sulfonamide, enabling amine synthesis for further derivatization.
Hydrolysis Reactions
The compound undergoes acid- and base-catalyzed hydrolysis:
Key Finding : Hydrolysis pathways are solvent-dependent, with acidic conditions favoring total breakdown and basic conditions preserving the sulfonamide group .
Substitution Reactions
The sulfonamide and phenoxy groups participate in nucleophilic substitutions:
Key Finding : Sulfonyl chloride intermediates enable modular synthesis of analogs, while phenoxy halogenation expands functional diversity .
Coupling Reactions
The piperazine nitrogen and ethyl sulfonamide group facilitate cross-coupling:
Key Finding : Transition metal-catalyzed coupling introduces aryl groups to the piperazine ring, enhancing binding affinity in drug design .
Stability and Degradation
-
Thermal Stability : Decomposes above 220°C, releasing SO₂ and phenylpiperazine fragments .
-
Photodegradation : UV light induces cleavage of the sulfonamide bond, forming sulfinic acid and ethylamine byproducts .
Reaction Optimization Insights
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that derivatives of compounds similar to 2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide exhibit significant anticancer properties. For instance, studies have shown that related sulfonamide derivatives can inhibit tumor growth and angiogenesis in various cancer models. A notable study demonstrated that certain piperazine derivatives were effective against human cancer cell lines, suggesting a potential mechanism for the compound's activity against tumors .
2. Anticonvulsant Effects
The anticonvulsant activity of related piperazine compounds has been documented in animal models. Specifically, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and tested for their efficacy in epilepsy models, showing promising results that warrant further exploration into similar structures like this compound .
Case Studies
Several studies have evaluated the effectiveness of compounds related to this compound:
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity for certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Studied for its anticonvulsant activity.
Uniqueness
2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
2-Phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide is a compound of significant interest in pharmacological research due to its potential biological activities, particularly its anticonvulsant properties. This article explores the biological activity of this compound, detailing its mechanism of action, biochemical pathways, and relevant case studies.
The primary biological activity of this compound revolves around its interaction with neuronal voltage-sensitive sodium channels.
Target Interaction
- Binding Site : The compound has been identified as a moderate binder to the neuronal voltage-sensitive sodium channels (site 2), which play a crucial role in regulating neuronal excitability and action potential propagation .
Mode of Action
- Anticonvulsant Activity : By binding to these sodium channels, the compound decreases neuronal excitability, thereby preventing or reducing seizure activity . This mechanism is particularly beneficial in the context of epilepsy treatment.
Biochemical Pathways
The influence of this compound on neuronal pathways suggests its potential utility in managing conditions characterized by excessive neuronal firing.
Cellular Effects
The compound's anticonvulsant properties indicate that it may modulate cellular functions associated with seizure activity, potentially leading to therapeutic applications in epilepsy and other neurological disorders .
Research Findings and Case Studies
Recent studies have highlighted the efficacy and safety profile of this compound through various experimental models.
Animal Models
In animal models of epilepsy, this compound demonstrated significant anticonvulsant effects. The following table summarizes key findings from these studies:
| Study Reference | Model Used | Dosage (mg/kg) | Seizure Reduction (%) | Notes |
|---|---|---|---|---|
| Rat | 10 | 65 | Significant reduction in seizure frequency observed. | |
| Mouse | 20 | 75 | Showed efficacy comparable to standard anticonvulsants. |
Safety and Toxicological Profile
Safety assessments conducted alongside efficacy studies indicate that the compound has a favorable safety profile. Parameters such as liver enzymes (AST, ALT), renal function indicators (creatinine, urea), and histological changes were monitored to ensure no adverse effects were noted during trials .
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, it is essential to compare it with similar compounds that exhibit biological activity.
| Compound Name | Mechanism of Action | IC50 (µM) |
|---|---|---|
| 2-(4-Isopropylphenoxy)-N-(2-(4-phenylpiperazin-1-yl) | Sodium channel blocker | 0.5 |
| Acetylcholinesterase inhibitors | AChE inhibition | 0.06 - 0.97 |
This table illustrates that while both compounds interact with different targets, their mechanisms contribute to their respective therapeutic potentials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonylation and amidation. For example, sulfonylation of 4-phenylpiperazine with chlorosulfonic acid generates the sulfonyl chloride intermediate, which is then reacted with a phenoxyethylamine derivative. Optimize yields (e.g., 65–84%) by controlling stoichiometry, temperature (e.g., 0–25°C), and purification via column chromatography . Use anhydrous conditions and catalysts like HATU for efficient amide bond formation .
Q. How can NMR and HPLC be utilized to confirm the structural integrity and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Analyze chemical shifts (e.g., δ 7.2–7.6 ppm for aromatic protons, δ 3.2–3.8 ppm for piperazine and sulfonyl-ethyl groups) to confirm backbone connectivity. Coupling constants (e.g., J = 6–8 Hz) validate stereochemistry .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Adjust mobile phase (e.g., acetonitrile/water gradients) to resolve impurities .
Q. What strategies ensure high purity during synthesis, particularly for scale-up?
- Methodological Answer :
- Recrystallization : Use solvents like ethyl acetate/hexane to remove unreacted intermediates.
- Flash Chromatography : Optimize eluent ratios (e.g., 3:7 ethyl acetate/hexane) for bulk purification.
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ ion) and HRMS (<5 ppm error) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Modify Substituents : Replace the phenylpiperazine group with fluorinated or chlorinated analogs to alter lipophilicity and target binding. For example, 4-(4-fluorophenyl)piperazine derivatives improve metabolic stability .
- Sulfonyl Group Optimization : Test sulfonamide vs. sulfone linkages to evaluate enzyme inhibition potency (e.g., COX-II or antichlamydial targets) .
- Data-Driven SAR : Use IC50 values from enzyme assays and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .
Q. How should researchers address contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Validation : Replicate results in orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays).
- Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors.
- Data Normalization : Account for batch-to-batch variability in compound purity (e.g., via HPLC) and cell viability (e.g., MTT assays) .
Q. What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration.
- Toxicity Screening : Apply ProTox-II to identify potential hepatotoxicity or mutagenicity risks.
- Molecular Dynamics (MD) : Simulate binding stability to targets (e.g., 10 ns MD runs in GROMACS) to prioritize derivatives .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in labeled hazardous waste containers .
Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Proteomics : Perform affinity purification mass spectrometry (AP-MS) to identify binding partners.
- Transcriptomics : Use RNA-seq to profile gene expression changes in treated vs. untreated cells.
- Pharmacological Profiling : Combine IC50 data with pathway analysis (e.g., KEGG) to map signaling networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
